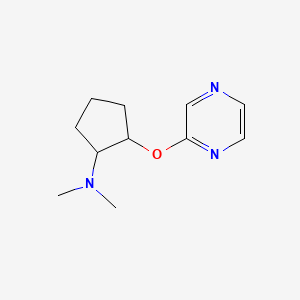

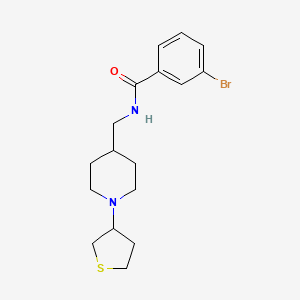

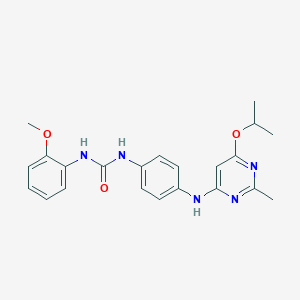

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

While the specific molecular structure analysis of “N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine” is not available, it’s known that the N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .科学的研究の応用

Synthesis and Chemical Reactions

Fused Pyrrole and Pyrazole Derivatives : The compound has been used in the synthesis of fused pyrrole and pyrazole derivatives, important in various chemical reactions. For instance, the preparation of fusedpyrrolo[2,3-b]pyrrolidinones and pyrrolo[2,3-c]pyridazinones from related compounds, demonstrating its role in complex organic syntheses (Okamoto et al., 1997).

Antimicrobial Activity : Research has shown the effectiveness of derivatives in antimicrobial activities. The synthesis of novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from similar compounds, exhibited pronounced antimicrobial properties (Sirakanyan et al., 2021).

Enantioselective Michael Additions : This compound is instrumental in catalyzing enantioselective Michael additions, a crucial step in pharmaceutical synthesis, leading to the production of various medicinally relevant compounds (Itoh & Kanemasa, 2002).

Organic Synthesis and Catalysis

Synthesis of Amino Derivatives : It has been used in the synthesis of amino derivatives, like the creation of 2,6-Diisopropyltetrahydro-2H-4-pyranone, a key intermediate in various organic syntheses (Arutynyan et al., 2018).

Cytotoxic Activity in Carboxamide Derivatives : Research has explored its role in synthesizing carboxamide derivatives with significant cytotoxic activities, valuable in cancer research (Deady et al., 2003).

Cycloisomerization of Amines : The compound has been used in palladium-catalyzed cycloisomerization of amines, demonstrating its utility in synthesizing pyrroles, a core structure in many pharmaceuticals (Gabriele et al., 2001).

Biological and Pharmacological Applications

Antimicrobial and Antitumor Activities : Some derivatives have shown antimicrobial, anti-inflammatory, and even antitumor activities, making them valuable for pharmaceutical development (Zaki et al., 2016).

Analgesic Properties : Research into similar compounds has led to the discovery of potent analgesics, demonstrating the potential of derivatives in pain management (Melvin et al., 1984).

Synthesis of Alkaloids : It's been used in the enantioselective total syntheses of complex marine alkaloids, highlighting its role in the synthesis of biologically active natural products (Seiple et al., 2011).

特性

IUPAC Name |

N,N-dimethyl-2-pyrazin-2-yloxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZFRTUCJVUAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)

![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)